molecular formula C15H16N2O B12459422 4-ethyl-2-[(E)-(4-methylphenyl)diazenyl]phenol

4-ethyl-2-[(E)-(4-methylphenyl)diazenyl]phenol

Cat. No.: B12459422
M. Wt: 240.30 g/mol
InChI Key: WVBQWBUUZZLCHY-UHFFFAOYSA-N
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Description

4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes an ethyl group, a methylphenyl group, and a hydrazinylidene moiety attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-methylphenylhydrazine with an appropriate cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced .

Scientific Research Applications

4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-ethyl-2-[(4-methylphenyl)diazenyl]phenol

InChI

InChI=1S/C15H16N2O/c1-3-12-6-9-15(18)14(10-12)17-16-13-7-4-11(2)5-8-13/h4-10,18H,3H2,1-2H3

InChI Key

WVBQWBUUZZLCHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C

Origin of Product

United States

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